molecular formula C14H10BClN2O3 B7954974 {4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

{4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B7954974
M. Wt: 300.51 g/mol
InChI Key: RLBBAEZQMPGLLP-UHFFFAOYSA-N
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Description

{4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative that features a unique structure combining a boronic acid group with a 1,2,4-oxadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a hydrazide with a nitrile to form the oxadiazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of palladium catalysts in the Suzuki-Miyaura coupling is particularly important for achieving efficient production .

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydride donors such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of {4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes that play a role in disease processes .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BClN2O3/c16-12-4-2-1-3-11(12)14-17-13(18-21-14)9-5-7-10(8-6-9)15(19)20/h1-8,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBBAEZQMPGLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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